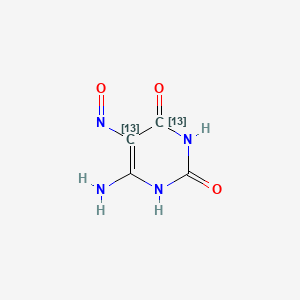
6-Amino-5-nitrosouracil-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-nitrosouracil-13C2 is a stable isotope-labeled compound with the molecular formula C2(13C)2H4N4O3 and a molecular weight of 158.08 g/mol. This compound is a derivative of uracil, a pyrimidine nucleobase, and is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The process often includes the use of isotope-labeled precursors to incorporate the 13C atoms into the molecular structure.
Industrial Production Methods: Industrial production methods for 6-Amino-5-nitrosouracil-13C2 are not widely documented.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-nitrosouracil-13C2 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted uracil derivatives.
Scientific Research Applications
6-Amino-5-nitrosouracil-13C2 is used in a variety of scientific research applications, including:
Chemistry: As a reagent in the synthesis of substituted purine derivatives and palladium (II) complexes.
Biology: In studies involving nucleic acid analogs and enzyme interactions.
Industry: Used in the preparation of heterocyclic compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitrosouracil-13C2 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing the activity of enzymes and the stability of nucleic acid structures .
Comparison with Similar Compounds
6-Amino-1,3-dimethyl-5-nitrosouracil: A derivative with similar nitroso and amino groups but with additional methyl groups at the 1 and 3 positions.
5-Nitroso-6-aminouracil: Another derivative with similar functional groups but without the isotope labeling.
Uniqueness: 6-Amino-5-nitrosouracil-13C2 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies and mass spectrometry applications. The presence of 13C atoms allows for precise tracking of the compound in various biochemical and chemical processes.
Properties
Molecular Formula |
C4H4N4O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |
InChI Key |
DKPCSXFEWFSECE-ZKDXJZICSA-N |
Isomeric SMILES |
C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


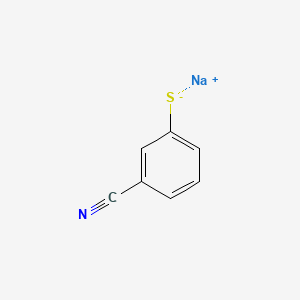
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
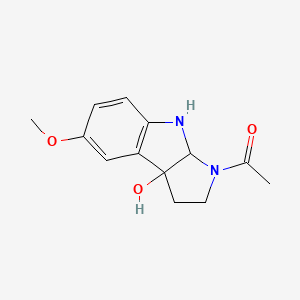
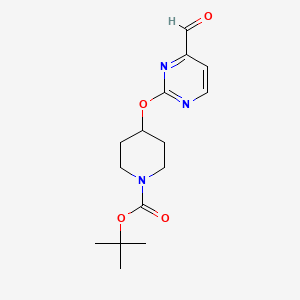
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
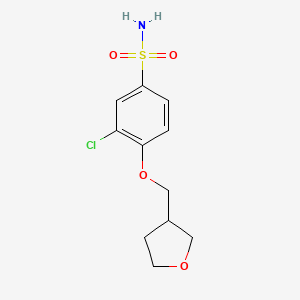
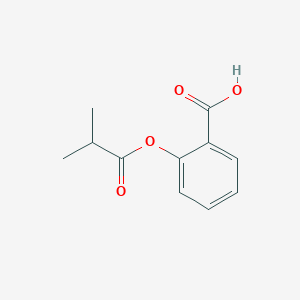
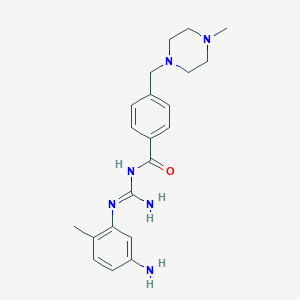

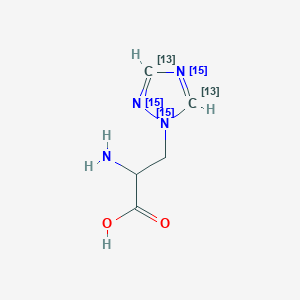

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)


